Enzyme Selectivity: Suc-AAPF-pNA is Inert to Neutrophil Elastase, Unlike the Common Elastase Substrate MeOSuc-AAPV-pNA
Suc-AAPF-pNA demonstrates absolute selectivity against human neutrophil elastase, a critical differentiation for assays targeting chymotrypsin or cathepsin G in complex biological matrices. In contrast, the closely related substrate MeOSuc-AAPV-pNA is a highly sensitive, standard substrate for human neutrophil elastase [1]. This orthogonal selectivity profile ensures that observed enzymatic activity in an assay containing Suc-AAPF-pNA can be confidently attributed to chymotrypsin-like proteases without elastase interference [2].
| Evidence Dimension | Enzymatic Hydrolysis (Specificity) |
|---|---|
| Target Compound Data | Not hydrolyzed (Activity below detection limit) |
| Comparator Or Baseline | MeOSuc-AAPV-pNA is readily hydrolyzed by human neutrophil elastase |
| Quantified Difference | Qualitative binary outcome: No detectable activity vs. high activity |
| Conditions | Purified enzyme assays with human leukocyte/neutrophil elastase |
Why This Matters
This orthogonal specificity is essential for assay design, preventing false-positive signals from elastase contamination and ensuring data integrity in studies of chymase or cathepsin G function.
- [1] Tebubio. (n.d.). Pancreatic Leukocyte Elastase Substrate, colorimetric. Retrieved March 11, 2026, from https://www.tebubio.com/ View Source
- [2] NovoPro Labs. (n.d.). Suc-AAPF-pNA peptide. Retrieved March 11, 2026, from https://www.novoprolabs.com/p/suc-aapf-pna-319660.html View Source
